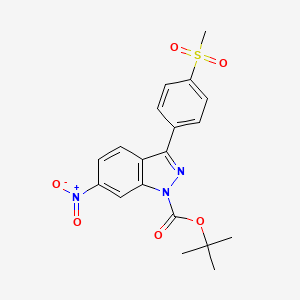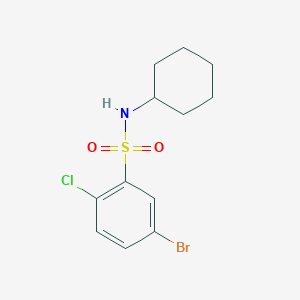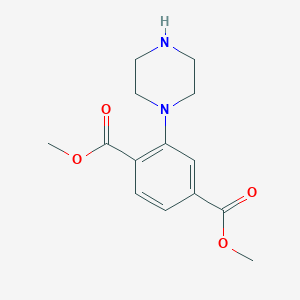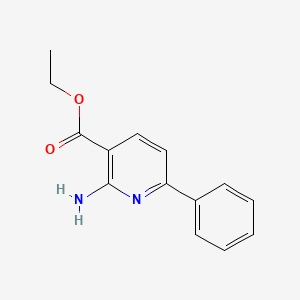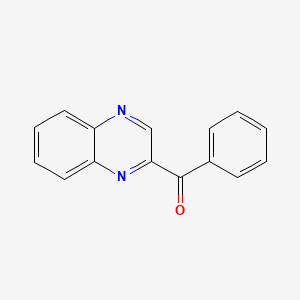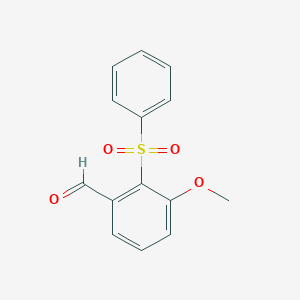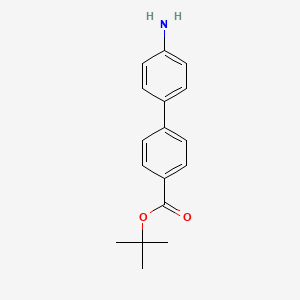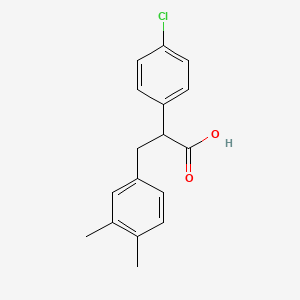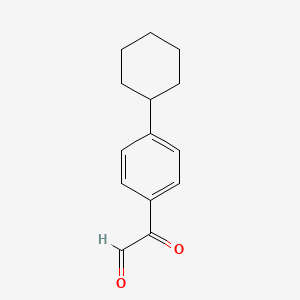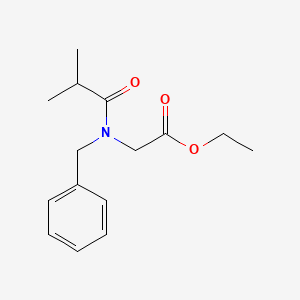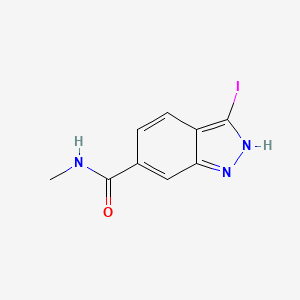
1-(Quinolin-6-yl)-2-(pyridin-2-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-2-yl-1-quinolin-6-ylethanone is a complex organic compound characterized by its fused ring structure, which includes a pyridine ring and a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridin-2-yl-1-quinolin-6-ylethanone typically involves multi-step organic reactions. One common method is the condensation of pyridine-2-carboxaldehyde with quinoline-6-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process can be optimized to minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyridin-2-yl-1-quinolin-6-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinolin-2-one derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives and quinoline alcohols.
Wissenschaftliche Forschungsanwendungen
2-Pyridin-2-yl-1-quinolin-6-ylethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-pyridin-2-yl-1-quinolin-6-ylethanone exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Pyridin-2-yl-1-quinolin-6-ylethanone is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Similar compounds include:
Quinolin-2-one derivatives: These compounds share the quinoline ring but differ in their substituents and functional groups.
Pyridine derivatives: Compounds containing pyridine rings with various substituents.
Isoquinoline derivatives: These compounds have a similar structure but with a different arrangement of the rings.
Eigenschaften
Molekularformel |
C16H12N2O |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-pyridin-2-yl-1-quinolin-6-ylethanone |
InChI |
InChI=1S/C16H12N2O/c19-16(11-14-5-1-2-8-17-14)13-6-7-15-12(10-13)4-3-9-18-15/h1-10H,11H2 |
InChI-Schlüssel |
XSQMOAXHUHHGAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


